3-Methylbenzimidazole-4-carboxylic acid;hydrochloride
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Overview
Description
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole. This particular compound is characterized by the presence of a methyl group at the 3rd position and a carboxylic acid group at the 4th position on the benzimidazole ring, with an additional hydrochloride group.
Mechanism of Action
Target of Action
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a derivative of benzimidazole, a key heterocycle in therapeutic chemistry . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .
Mode of Action
Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . This means that they prevent corrosion by reducing the rate of the cathodic reaction, which is part of the corrosion process.
Biochemical Pathways
Benzimidazoles are known to interact with various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles are known to protect metals from corrosion by forming a film on the metal surface .
Action Environment
The action of this compound is influenced by environmental factors. For instance, benzimidazoles are effective corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves the reaction of 3-methyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs metal-free routes to enhance efficiency and reduce environmental impact. For instance, the accelerated microdroplet synthesis method uses electrostatically charged microdroplets to facilitate the reaction between 1,2-aromatic diamines and carboxylic acids. This method significantly speeds up the reaction and does not require additional catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the methyl and carboxylic acid groups.
2-Methylbenzimidazole: Similar structure but with the methyl group at the 2nd position.
4-Carboxybenzimidazole: Similar structure but without the methyl group.
Uniqueness
3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-methylbenzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMXGMICDNLPAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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